![molecular formula C16H18N4O6S B3202055 (3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)(4-nitrophenyl)methanone CAS No. 1020503-26-7](/img/structure/B3202055.png)
(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)(4-nitrophenyl)methanone
Overview
Description
(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolone derivative that has been synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The unique structural features of 4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine make it an interesting candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. Key areas include:
- Antimicrobial Activity : Derivatives of 3,5-dimethyl-1,2,4-triazole have demonstrated antimicrobial properties .
Coordination Chemistry
4-Amino-3,5-dimethyl-1,2,4-triazole acts as a bridging ligand in coordination complexes. Notable examples include:
Material Science
The compound’s properties find applications in materials research:
- Energetic Materials : Investigate trinuclear azide complexes of Cu, Co, Ni, Zn, Mn, and Cd for their energetic properties .
- Corrosion Inhibition : 3-methyl-4-amino-1,2,4-triazole has been reported to inhibit corrosion in copper-nickel alloys .
Organic Synthesis
Researchers explore its role in constructing other heterocyclic compounds:
- Imidazoles : The synthesis of substituted imidazoles involves bonds formed during imidazole formation .
- 1,2,4-Oxadiazoles : Investigate its role in the synthesis of these compounds with anti-infective potential .
Chemical Reactivity Studies
Explore how reaction conditions (temperature, solvents, substrate concentration) impact product yields in the formation of stable hemiaminals and Schiff bases .
properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(4-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-11-15(27(24,25)18-7-9-26-10-8-18)12(2)19(17-11)16(21)13-3-5-14(6-4-13)20(22)23/h3-6H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDOIVOAMNTDKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.